4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

説明

特性

IUPAC Name |

1-propyl-4-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,15-18,20,22H,3-6,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEBPJFYRIZZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS 122957-72-6): Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key intermediate in the field of materials science. With the CAS Registry Number 122957-72-6, this compound's unique molecular architecture, featuring a rigid biphenyl core linked to a saturated cyclohexyl ring and flexible alkyl chains, imparts properties that are highly desirable for the synthesis of liquid crystal materials. This guide is intended for researchers, chemists, and materials scientists, offering in-depth insights into its physicochemical properties, validated synthetic pathways with mechanistic details, robust analytical characterization protocols, and primary applications. While the biphenyl scaffold is significant in medicinal chemistry, the subject of this guide is principally utilized as a high-purity fine chemical for optoelectronic materials.[1][2]

Molecular Structure and Physicochemical Properties

The defining characteristic of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is its anisotropic molecular shape. This structure consists of three key moieties: a rigid, planar biphenyl group that provides a stable aromatic core; a non-planar trans-substituted cyclohexyl ring that adds steric bulk; and two terminal n-propyl groups that enhance fluidity and influence mesophase behavior. The trans configuration of the substituents on the cyclohexane ring is critical for achieving a linear molecular shape, a prerequisite for the formation of liquid crystal phases.

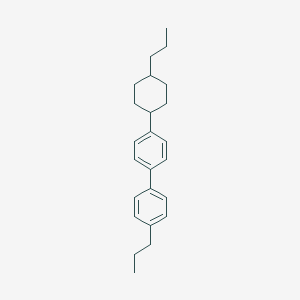

Below is a visualization of the compound's 2D structure.

Caption: 2D representation of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.

Table 1: Core Physicochemical and Safety Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 122957-72-6 | [1][3][4] |

| Molecular Formula | C₂₄H₃₂ | [3][4] |

| Molecular Weight | 320.51 g/mol | [4] |

| Appearance | White powder/crystal | [3][5] |

| Purity | Typically ≥98-99% | [1][3] |

| Storage | Room temperature, sealed in a dry environment | [3][4][6] |

| GHS Hazard Statements | H302, H315, H319, H335 | [4] |

| Primary Application | Liquid crystal intermediate, optoelectronic material |[1][5] |

Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical biphenyl derivatives is a cornerstone of modern organic chemistry, with broad applications from pharmaceuticals to materials science.[7] For a target like 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method.[8][9]

Causality of Method Selection: The Suzuki-Miyaura coupling is preferred over other methods, such as Grignard-based couplings, for several key reasons:

-

High Functional Group Tolerance: The reaction conditions are mild and compatible with a wide array of functional groups, minimizing the need for protecting group strategies.

-

Commercial Availability of Precursors: Arylboronic acids and aryl halides are readily available or can be synthesized with relative ease.

-

Favorable Toxicity Profile: Boronic acids and their byproducts are generally less toxic and easier to handle and remove than organotin (Stille coupling) or organozinc (Negishi coupling) reagents.

-

Suppression of Side Reactions: Compared to Grignard reactions which can suffer from homocoupling (Wurtz-type) side reactions, the Suzuki coupling offers higher selectivity for the desired cross-coupled product.[10][11]

The general synthetic approach involves the coupling of two key fragments: (4-propylphenyl)boronic acid and 1-bromo-4-(trans-4-propylcyclohexyl)benzene.

Diagram of the Suzuki-Miyaura Catalytic Cycle: The following diagram illustrates the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a self-validating system where the palladium catalyst is regenerated at the end of each cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Synthetic Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling conditions for liquid crystal synthesis.[9]

-

Reactor Setup: To a three-necked, round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (4-propylphenyl)boronic acid (1.1 eq.), 1-bromo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.).

-

Solvent and Base Addition: Purge the flask with nitrogen for 15 minutes. Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) (3.0 eq.), dissolved in the water portion.

-

Expert Insight: The biphasic solvent system is crucial. The organic phase dissolves the reactants and product, while the aqueous phase dissolves the inorganic base. The base activates the boronic acid for the transmetalation step.

-

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl bromide is consumed (typically 8-24 hours).

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene or another suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/dichloromethane gradient). Further purification can be achieved by recrystallization from a solvent such as ethanol or heptane to yield the final product as a white solid.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and isomeric integrity of the final compound is critical, especially for its application in high-performance liquid crystal displays where even trace impurities can degrade performance. A multi-step analytical workflow is required for complete validation.

Diagram of Analytical Workflow:

Sources

- 1. 4-trans-Propylcyclohexyl-4'-propylbiphenyl, CasNo.122957-72-6 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]

- 2. chem.agamero.com [chem.agamero.com]

- 3. trans-4-(4-Propylcyclohexyl)-4'-propyl-1,1'-biphenyl , CasNo.122957-72-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. 122957-72-6|4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 5. 4'-(Trans-4-propylcyclohexyl)-2,3-difluoro-4-ethoxy-1,1'-biphenyl CAS 189750-98-9 99.9% Factory - Price - HONGJIN CHEM [hongjinchem.com]

- 6. trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Introduction

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a mesogenic compound belonging to the class of biphenyl liquid crystals. Its molecular architecture, characterized by a rigid biphenyl core and flexible propyl and propylcyclohexyl terminal groups, imparts the ability to exhibit liquid crystalline phases. These intermediate states of matter, between a crystalline solid and an isotropic liquid, are of significant interest in materials science and are foundational to technologies such as liquid crystal displays (LCDs). This guide provides a comprehensive overview of the physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its structural and chemical identity, explore its thermal and phase behavior, and discuss the established methodologies for its characterization.

Molecular Structure and Identification

The fundamental identity of a compound is established by its molecular structure and associated identifiers. 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a specific arrangement of carbon and hydrogen atoms, the understanding of which is crucial for predicting and interpreting its physical and chemical behavior.

Caption: Molecular structure of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.

Table 1: Chemical Identification of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

| Identifier | Value | Source |

| CAS Number | 122957-72-6 | [1][2][3] |

| Molecular Formula | C₂₄H₃₂ | [1][2][3] |

| Molecular Weight | 320.51 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Purity | 98+% - 99% | [1][2] |

| SMILES | CCCc1ccc(cc1)-c1ccc(cc1)C1CCC(CCC)CC1 | [3] |

Physicochemical Properties: A Detailed Examination

The bulk properties of a material are a direct consequence of its molecular structure. For liquid crystals, properties such as melting point, boiling point, and solubility are critical for their synthesis, purification, and application. While specific experimental data for 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is not extensively available in the public domain, we can infer its likely characteristics based on its chemical nature and data from structurally similar compounds.

Melting and Boiling Points

The transition temperatures, particularly the melting point (solid to liquid or liquid crystal) and the clearing point (liquid crystal to isotropic liquid), are defining characteristics of a liquid crystal. Given its appearance as a white powder at room temperature, 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is undoubtedly a solid under standard conditions.[1]

For comparison, a fluorinated analogue, trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl, exhibits a melting point in the range of 66-68°C.[4] Another related compound, 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl, has a significantly higher melting point of 106°C.[5] It is plausible that the melting point of the title compound lies within this range.

The boiling point of such a high molecular weight, non-polar compound is expected to be quite high. For instance, the predicted boiling point of trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl is 404.0±33.0 °C.[4]

Table 2: Comparison of Thermal Properties with Analogous Compounds

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C₂₄H₃₂ | Not available | Not available |

| trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl | C₂₁H₂₄F₂ | 66-68 | 404.0 ± 33.0 (Predicted) |

| 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl | C₂₁H₂₅F | 106 | Not available |

Solubility Profile

The extended hydrocarbon structure of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl suggests it is a lipophilic molecule. It is expected to be sparingly soluble in water and other polar solvents.[4] Conversely, good solubility is anticipated in non-polar organic solvents such as toluene, hexane, and dichloromethane. This solubility behavior is a critical consideration for its synthesis, purification via recrystallization, and formulation into liquid crystal mixtures.

Experimental Characterization Protocols

The determination of the physicochemical properties of a novel compound is a cornerstone of materials science research. The following section outlines the standard experimental protocols for characterizing a potential liquid crystal like 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.

Determination of Phase Transitions: DSC and POM

The investigation of the mesomorphic (liquid crystalline) behavior is paramount. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques employed for this purpose.[6]

Differential Scanning Calorimetry (DSC) Protocol:

-

A small, accurately weighed sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

-

The DSC instrument measures the heat flow to or from the sample relative to the reference.

-

Phase transitions (e.g., melting, crystallization, and liquid crystal phase transitions) are observed as endothermic or exothermic peaks in the DSC thermogram. The peak onset temperature provides the transition temperature, and the peak area corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM) Protocol:

-

A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage, which allows for precise temperature control.

-

The sample is observed through a microscope equipped with crossed polarizers.

-

Isotropic liquids appear dark under crossed polarizers, while anisotropic materials, such as liquid crystals, are birefringent and will appear bright and often with characteristic textures.

-

By heating and cooling the sample and observing the changes in the optical texture, the different liquid crystalline phases (e.g., nematic, smectic) and their transition temperatures can be identified.

Caption: A typical experimental workflow for the characterization of a novel liquid crystal compound.

Synthesis and Chemical Reactivity

While this guide focuses on physicochemical properties, a brief mention of the synthesis is relevant for a complete understanding of the compound. Biphenyl derivatives of this type are commonly synthesized via transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura cross-coupling being a particularly powerful method.[7] This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

The chemical reactivity of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is largely dictated by its aromatic biphenyl core. It can undergo electrophilic aromatic substitution reactions, although the specific conditions would need to be carefully controlled to achieve desired regioselectivity. The alkyl chains are generally less reactive but can be subject to free-radical reactions under appropriate conditions.

Conclusion

References

-

Request PDF: Thermal and optical characterization of liquid crystal 4′-hexyl-4-biphenylcarbonitrile/4-hexylbenzoic acid mixtures. (n.d.). Retrieved January 22, 2026, from [Link]

-

trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f). (n.d.). Retrieved January 22, 2026, from [Link]

-

4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Request PDF: Physical Properties of Liquid Crystals. (n.d.). Retrieved January 22, 2026, from [Link]

-

Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates. (1979). Sci-Hub. Retrieved January 22, 2026, from [Link]

-

4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Liquid crystal. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Request PDF: Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (n.d.). Retrieved January 22, 2026, from [Link]

-

Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023). LillOA. Retrieved January 22, 2026, from [Link]

-

CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Retrieved January 22, 2026, from [Link]

-

Liquid Crystals - Chemistry LibreTexts. (2023, January 29). Retrieved January 22, 2026, from [Link]

-

A Review on Physical, Chemical and Optical Properties of Liquid Crystal. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. (n.d.). Google Patents.

-

Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Computational Approach. (2024). MDPI. Retrieved January 22, 2026, from [Link]

-

Biphenyl, 4-(4-pentylcyclohexyl)-4'-(4-propylcyclohexyl)-, [trans(trans)]- (CAS 80955-71-1) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. trans-4-(4-Propylcyclohexyl)-4'-propyl-1,1'-biphenyl , CasNo.122957-72-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. achemtek.com [achemtek.com]

- 3. 122957-72-6|4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 4. trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

synthesis route for 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

An In-Depth Technical Guide to the Synthesis of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Executive Summary

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a liquid crystal molecule characterized by a rigid biphenyl core functionalized with flexible alkyl and cycloalkyl chains. This structure imparts the specific mesogenic properties essential for applications in advanced display technologies. The synthesis of this molecule presents two primary challenges: the construction of the core C-C biaryl bond and the precise stereochemical control required to obtain the trans isomer of the 1,4-disubstituted cyclohexane ring. This guide provides a comprehensive overview of a robust and efficient synthetic strategy, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will dissect the synthesis of key precursors, detail the pivotal coupling step, and provide validated experimental protocols, offering researchers a practical framework for the laboratory-scale production of this and structurally related compounds.

Introduction: The Target Molecule and Synthetic Strategy

Molecular Architecture and Significance

The title compound belongs to a class of materials whose molecular shape—a rigid core with flexible terminal groups—is conducive to forming liquid crystalline phases. The biphenyl unit provides the necessary rigidity and aromaticity, while the propyl and trans-propylcyclohexyl groups influence the material's clearing point, viscosity, and dielectric anisotropy. The stereochemistry of the cyclohexyl ring is of paramount importance; the trans configuration ensures a more linear molecular shape, which is critical for the formation of stable nematic phases.

Core Synthetic Challenges

A successful synthesis must address two critical aspects:

-

Biaryl Bond Formation: An efficient and high-yielding method is required to connect the two substituted phenyl rings. The palladium-catalyzed Suzuki-Miyaura coupling is the industry standard for this transformation due to its mild conditions and high tolerance for various functional groups.[1][2]

-

Stereocontrol: The synthesis of the trans-4-propylcyclohexyl fragment must be achieved with high diastereoselectivity. The trans isomer, where both substituents on the cyclohexane ring can occupy equatorial positions, is thermodynamically more stable than the cis isomer.[3][4] Synthetic routes often leverage this stability or employ stereoselective reactions to achieve the desired outcome.

Retrosynthetic Analysis and Strategic Overview

The most logical approach for constructing the target molecule is a convergent synthesis hinging on a Suzuki-Miyaura cross-coupling reaction. This strategy allows for the independent synthesis of two key fragments, which are then joined in a final step. The primary disconnection is made at the C-C bond between the two phenyl rings, leading to two potential synthetic routes.

Diagram 1: Retrosynthetic Pathways A high-level overview of the two primary Suzuki-Miyaura coupling strategies.

Caption: Synthesis of the boronic acid fragment via a Grignard reaction.

Experimental Protocol: Synthesis of 4-Propylphenylboronic Acid

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, place magnesium turnings (1.2 eq). Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-4-propylbenzene (1.0 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until the magnesium is consumed.

-

Boration: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -60 °C.

-

Hydrolysis & Workup: After stirring at -78 °C for 2 hours, allow the mixture to warm to room temperature. Quench the reaction by slowly adding a cold aqueous solution of hydrochloric acid (e.g., 2 M HCl) until the aqueous layer is acidic.

-

Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield pure 4-propylphenylboronic acid as a white solid. [5]

Preparation of Fragment A2: 1-Bromo-4-(trans-4-propylcyclohexyl)benzene

The synthesis of this fragment is the most challenging part of the sequence, requiring stereocontrol. A reliable method involves the catalytic hydrogenation of a substituted biphenyl precursor, which reduces one of the aromatic rings to a cyclohexane.

Step 1: Synthesis of 4-Bromo-4'-propylbiphenyl

This intermediate can be synthesized via a Friedel-Crafts acylation of 4-bromobiphenyl, followed by a Wolff-Kishner or Huang-Minlon reduction of the resulting ketone. [6]

| Step | Reaction | Key Reagents | Typical Yield | Purpose |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-Bromobiphenyl, Propionyl chloride, AlCl₃ | 85-95% | Installs the propylacyl group onto the biphenyl core. |

| 2 | Huang-Minlon Reduction | Hydrazine hydrate, KOH, Diethylene glycol | 70-85% | Reduces the ketone to an alkyl chain. |

Step 2: Stereoselective Hydrogenation

The hydrogenation of 4-bromo-4'-propylbiphenyl will reduce the propyl-substituted ring to a propylcyclohexyl ring. This reaction typically yields a mixture of cis and trans isomers.

Experimental Protocol: Hydrogenation and Isomer Separation

-

Hydrogenation: Dissolve 4-bromo-4'-propylbiphenyl (1.0 eq) in a suitable solvent such as acetic acid or an alcohol. Add a hydrogenation catalyst, typically a ruthenium-based catalyst like Ru/C (5 mol%). [7]Pressurize the reaction vessel with hydrogen gas (e.g., 15 bar) and heat to approximately 100 °C. [7]Monitor the reaction by GC-MS until the starting material is consumed.

-

Workup and Isomer Enrichment: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product will be a mixture of cis and trans isomers. Because the trans isomer is thermodynamically more stable, the product mixture can be enriched by heating in the presence of a base (e.g., potassium tert-butoxide in an inert solvent) to epimerize the cis isomer to the more stable trans product.

-

Purification: The final separation of the trans isomer from any remaining cis isomer is typically achieved by fractional crystallization or column chromatography. The more linear and symmetric trans isomer often has a higher melting point and lower solubility, facilitating its isolation.

The Key Coupling Step: Suzuki-Miyaura Reaction

With both fragments in hand, the final step is the palladium-catalyzed cross-coupling to form the target molecule.

Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. [2]

Diagram 2: Suzuki-Miyaura Catalytic Cycle The core mechanism for the biaryl bond formation.

Detailed Protocol for the Synthesis of the Target Molecule

Materials:

-

1-Bromo-4-(trans-4-propylcyclohexyl)benzene (Fragment A2, 1.0 eq)

-

4-Propylphenylboronic acid (Fragment A1, 1.5 eq) [8]* Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) [9]* Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq) [8]* Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1-bromo-4-(trans-4-propylcyclohexyl)benzene, 4-propylphenylboronic acid, and the base.

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a solvent like ethanol or heptane to yield 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl as a white crystalline solid. [10]

Parameter Condition Rationale Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ Ensures efficient catalytic turnover for C-C bond formation. Base K₂CO₃, Na₂CO₃, Cs₂CO₃ Activates the boronic acid for the transmetalation step. [2] Solvent Toluene/H₂O, Dioxane/H₂O Biphasic system to dissolve both organic substrates and inorganic base. Temperature 80 - 100 °C Provides sufficient thermal energy to drive the catalytic cycle. | Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Conclusion

The synthesis of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is reliably achieved through a convergent strategy centered on a Suzuki-Miyaura cross-coupling reaction. The primary challenges lie in the stereoselective synthesis of the trans-4-propylcyclohexyl arene fragment, which can be addressed through the catalytic hydrogenation of a biphenyl precursor followed by isomer enrichment or separation. By carefully controlling the reaction conditions for each step, particularly the final palladium-catalyzed coupling, researchers can obtain the target molecule in high yield and purity, providing a solid foundation for its application in materials science and drug development.

References

- Source: Google Patents (CN108129258B)

- Title: Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl)

-

Title: Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere Source: ACS Omega URL: [Link]

-

Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

-

Title: Preparing Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

-

Title: Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner Source: University of East London Repository URL: [Link]

-

Title: Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase Source: MDPI URL: [Link]

-

Title: Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane Source: ResearchGate URL: [Link]

-

Title: Biphenyl, 4-bromo- Source: Organic Syntheses URL: [Link]

-

Title: Stereochemistry of disubstituted cyclohexane Source: SlideShare URL: [Link]

-

Title: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Understanding Stereoisomers of 1,4-Cyclohexanediol in Synthesis Source: Medium URL: [Link]

- Source: Google Patents (CN102351620A)

-

Title: Phenylboronic acid – preparation and application Source: Georganics URL: [Link]

- Source: Google Patents (WO2017134212A1)

-

Title: 4'-(Trans-4-propylcyclohexyl)-2,3-difluoro-4-ethoxy-1,1'-biphenyl Source: Yicai-Chem URL: [Link]

-

Title: Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to N-Boc-Imines Source: Organic Syntheses URL: [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 10. trans-4-(4-Propylcyclohexyl)-4'-propyl-1,1'-biphenyl , CasNo.122957-72-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

An In-depth Technical Guide to the Molecular Structure of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of the liquid crystal compound 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 122957-72-6). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of advanced liquid crystalline materials. The guide details a plausible synthetic route via Suzuki-Miyaura coupling, predicts its spectroscopic and thermal characteristics based on established principles and data from analogous structures, and discusses the influence of its molecular architecture on its mesogenic behavior.

Introduction: The Architectural Significance of Biphenylcyclohexane Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. Their molecular arrangement allows for the manipulation of light, a characteristic that has been pivotal in the development of display technologies. Within the vast family of liquid crystalline materials, the biphenylcyclohexane scaffold has emerged as a cornerstone for the formulation of stable and versatile nematic mixtures.

The title compound, 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, is a key exemplar of this class. Its molecular design, featuring a rigid biphenyl core, a flexible cyclohexyl ring, and terminal alkyl chains, imparts a favorable combination of thermal stability, mesophase range, and electro-optical properties. This guide will deconstruct the molecule to its constituent parts, elucidating the role of each in defining its overall behavior and potential applications.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl are summarized below.

| Property | Value | Source |

| CAS Number | 122957-72-6 | [1] |

| Molecular Formula | C₂₄H₃₂ | [1] |

| Molecular Weight | 320.51 g/mol | [1] |

| Appearance | White Powder | [1] |

| Storage | Sealed in a dry, room temperature environment | [1] |

The molecule's structure is characterized by three key components:

-

The Biphenyl Core: This rigid, aromatic core is fundamental to the molecule's ability to form a stable liquid crystal phase. The π-π stacking interactions between the biphenyl groups of adjacent molecules contribute to the long-range orientational order characteristic of the nematic phase.

-

The trans-4-Propylcyclohexyl Group: The cyclohexane ring introduces a degree of flexibility and steric bulk. The trans configuration is crucial as it maintains the elongated, rod-like shape of the molecule, which is essential for liquid crystallinity. The propyl chain on the cyclohexane ring contributes to the overall molecular length and influences the melting and clearing points.

-

The 4-Propyl Group: The terminal propyl group on the biphenyl core further extends the molecule and influences its anisotropic properties. The alkyl chains of neighboring molecules interact via van der Waals forces, contributing to the stability of the mesophase.

Synthesis and Purification

The synthesis of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds, including liquid crystals, due to its high yields and tolerance of a wide range of functional groups.[2]

The proposed synthetic pathway involves the coupling of two key intermediates: 4-propylphenylboronic acid and a 4-bromo-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl derivative.

Figure 1: Proposed synthesis workflow for 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.

Detailed Experimental Protocol (Proposed)

The following protocol is a representative procedure based on established Suzuki-Miyaura coupling reactions for similar liquid crystal molecules.[3]

Materials:

-

4-propylphenylboronic acid[4]

-

4-bromo-4'-(trans-4-propylcyclohexyl)biphenyl

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propylphenylboronic acid (1.1 equivalents) and 4-bromo-4'-(trans-4-propylcyclohexyl)biphenyl (1.0 equivalent).

-

Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (2 M, 2.0 equivalents).

-

Degassing: Bubble argon or nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethanol mixture, to obtain the final product as a white crystalline solid.

Spectroscopic Characterization (Predicted)

Due to the absence of publicly available spectra for this specific compound, the following sections provide predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its constituent fragments and data from analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl core and the aliphatic protons of the two propyl groups and the cyclohexane ring.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Biphenyl) | 7.0 - 7.6 | m | 8H |

| Cyclohexane (CH) | 1.8 - 2.5 | m | 11H |

| Propyl (CH₂) | 1.2 - 1.7 | m | 8H |

| Propyl (CH₃) | 0.9 - 1.0 | t | 6H |

Causality behind Predicted Shifts:

-

Aromatic Protons (7.0-7.6 ppm): The protons on the biphenyl rings are deshielded due to the ring current effect of the aromatic systems, hence their downfield chemical shift.

-

Aliphatic Protons (0.9-2.5 ppm): The protons of the propyl and cyclohexane groups are in a saturated environment and are therefore shielded compared to the aromatic protons, appearing in the upfield region of the spectrum. The multiplicity of these signals will be complex due to overlapping peaks and diastereotopic protons in the cyclohexane ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Biphenyl, quaternary) | 135 - 145 |

| Aromatic (Biphenyl, CH) | 125 - 130 |

| Cyclohexane (CH) | 35 - 45 |

| Cyclohexane (CH₂) | 30 - 35 |

| Propyl (CH₂) | 20 - 40 |

| Propyl (CH₃) | 10 - 15 |

Rationale for Predicted Shifts:

-

Aromatic Carbons (125-145 ppm): The sp² hybridized carbons of the biphenyl core resonate in the characteristic downfield region for aromatic compounds.

-

Aliphatic Carbons (10-45 ppm): The sp³ hybridized carbons of the alkyl chains and the cyclohexane ring appear in the upfield region of the spectrum. The specific chemical shifts will be influenced by their proximity to the aromatic rings and their position within the alkyl chains.

Thermal Analysis and Liquid Crystalline Properties

Differential Scanning Calorimetry (DSC) is a crucial technique for determining the phase transition temperatures and associated enthalpies of liquid crystals.

Figure 2: Representative DSC thermogram for a nematic liquid crystal.

Predicted Phase Behavior

Based on the structure of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, it is predicted to exhibit a nematic liquid crystal phase. The melting point (Crystal to Nematic transition) and the clearing point (Nematic to Isotropic transition) are expected to be above room temperature. The presence of the flexible alkyl chains and the cyclohexane ring typically results in a broad nematic range. The exact transition temperatures are influenced by the length of the alkyl chains; longer chains generally lead to lower melting points but also lower clearing points.

Electro-Optical Properties

The electro-optical properties of a liquid crystal, such as its dielectric anisotropy (Δε) and birefringence (Δn), are critical for its application in display devices.

-

Dielectric Anisotropy (Δε): This parameter describes the difference in the dielectric permittivity parallel and perpendicular to the director of the liquid crystal. For nonpolar molecules like 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, which lack a strong dipole moment, the dielectric anisotropy is expected to be small and positive.[5]

-

Birefringence (Δn): This is the difference between the extraordinary and ordinary refractive indices. The biphenyl core with its extended π-conjugation is the primary contributor to a high birefringence. Therefore, this compound is expected to exhibit a moderately high birefringence, making it suitable for applications where a significant phase shift is required.[6]

The combination of a nonpolar nature and a high-birefringence core makes this type of liquid crystal a valuable component in mixtures for various electro-optical applications, particularly where low voltage operation is not the primary concern but a wide nematic range and good optical properties are desired.

Conclusion

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a well-designed liquid crystal molecule that embodies the key structural features required for a stable and broad nematic phase. Its synthesis can be reliably achieved through Suzuki-Miyaura coupling. While specific experimental data is not widely available, its spectroscopic and thermal properties can be confidently predicted based on established structure-property relationships within the biphenylcyclohexane family. Its nonpolar nature and expected high birefringence make it a valuable component for the formulation of advanced liquid crystal mixtures for a range of electro-optical devices. Further empirical studies on this specific compound would be beneficial to fully elucidate its potential in next-generation materials.

References

-

ACS Publications. Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. [Link]

-

PubChem. 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... [Link]

-

MDPI. Structure–Property Relationships in Auxetic Liquid Crystal Elastomers—The Effect of Spacer Length. [Link]

-

CSK Scientific Press. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. [Link]

- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

ResearchGate. (PDF) Structure-property-processing relationships in extruded liquid crystal polymer film. [Link]

-

XR Pharmaceuticals Ltd. Birefringence in Liquid Crystals. [Link]

-

ResearchGate. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. [Link]

-

Lavrentovich Group. Introduction to Dielectric Measurements of Nematic Liquid Crystals. [Link]

-

ResearchGate. (PDF) High Birefringence Liquid Crystals. [Link]

- Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

-

ResearchGate. Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters. [Link]

-

Optica Publishing Group. Structure, properties, and some applications of liquid crystals*. [Link]

-

Taylor & Francis Online. DSC Study on Thermotropic Liquid Crystalline Compounds with Alkyl Substituents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of [4-(Trans-4-N-Propylcyclohexyl)Phenyl]Boronic Acid in Novel Material Development. [Link]

-

PMC. Optical birefringence of liquid crystals for label-free optical biosensing diagnosis. [Link]

-

Prospector. Structure-Property relationships of emulsifiers for liquid crystal formation. [Link]

-

SID. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. [Link]

-

Organic Syntheses. Biphenyl, 4-bromo-. [Link]

-

Royal Society of Chemistry. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). [Link]

-

ResearchGate. The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. Note. [Link]

-

MDPI. High Birefringence Liquid Crystals. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

- Google Patents.

-

PMC. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. [Link]

-

ResearchGate. (PDF) Structure-property relationships in nematic gold nanoparticles. [Link]

-

ResearchGate. Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]

-

Georganics. Phenylboronic acid – preparation and application. [Link]

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

CSK Scientific Press. Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

YouTube. 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. [Link]

-

NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Organic Syntheses. PREPARATION OF (R)-N-Boc-4-CHLOROPHENYLGLYCINE. [Link]

-

PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-丙基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mesomorphic Behavior of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

A Note to the Reader:

Following a comprehensive search of scientific literature and chemical databases, specific experimental data on the mesomorphic behavior of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, including its precise phase transition temperatures, enthalpy changes, and optical textures, could not be located. This suggests that while the compound is available commercially, its detailed liquid crystalline properties may not be extensively published in readily accessible sources.

Therefore, this guide will proceed by establishing a strong theoretical framework based on the well-documented behavior of structurally similar liquid crystals. We will outline the expected mesomorphic properties of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl and provide a comprehensive, field-proven methodology for its complete characterization. This approach ensures scientific integrity by clearly delineating between established principles and the specific, yet-to-be-published, data for the target compound.

Introduction: The Molecular Architecture of a Nematic Mesogen

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl belongs to the class of calamitic (rod-shaped) thermotropic liquid crystals.[1] Its molecular structure is key to its anticipated liquid crystalline behavior. This structure consists of three primary components:

-

A Rigid Core: The biphenyl group provides the necessary rigidity and linearity. This aromatic core is fundamental to the anisotropic intermolecular interactions that drive the formation of ordered, yet fluid, mesophases.

-

A Cyclohexane Ring: The trans-1,4-disubstituted cyclohexane ring introduces a degree of flexibility while maintaining the overall elongated shape of the molecule. The trans configuration is crucial, as it ensures the substituents are in a diaxial or diequatorial orientation, preserving the molecule's linearity.[2] The presence of the cyclohexane ring, as opposed to a purely aromatic core, can influence properties such as viscosity and birefringence.[3]

-

Flexible Alkyl Chains: The two propyl chains at either end of the molecule contribute to its fluidity and influence the temperature range over which the liquid crystal phases are stable. Variations in the length of these alkyl chains in homologous series are a common strategy for tuning the mesomorphic properties of a liquid crystal.

Based on this structure, 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is expected to exhibit a nematic phase, the least ordered of the liquid crystal phases, characterized by long-range orientational order but no positional order.[1] It is also possible, though perhaps less likely without more strongly interacting terminal groups, that it could form more ordered smectic phases at lower temperatures.

Characterization of Mesomorphic Behavior: A Validated Experimental Workflow

To fully elucidate the mesomorphic properties of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a multi-technique approach is essential. The following experimental protocols represent a self-validating system for the comprehensive characterization of a novel liquid crystalline material.

Differential Scanning Calorimetry (DSC): Probing the Energetics of Phase Transitions

Causality of Experimental Choice: DSC is the primary technique for identifying the temperatures and measuring the enthalpy changes (ΔH) associated with phase transitions.[4] By subjecting a small sample of the material to a controlled temperature program, we can detect the heat flow into or out of the sample as it transitions between solid, liquid crystal, and isotropic liquid phases. The resulting thermogram provides a quantitative fingerprint of the material's thermal behavior.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to create a stable and non-reactive atmosphere.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 150°C) at a controlled rate (e.g., 10°C/min). This initial scan serves to erase the sample's prior thermal history.

-

First Cooling Scan: Cool the sample from the isotropic liquid phase back down to room temperature or below at the same controlled rate (e.g., 10°C/min). This scan reveals the temperatures of the liquid crystal phase formation.

-

Second Heating Scan: Heat the sample again at the same controlled rate. The data from this second heating scan is typically used for analysis as it represents the behavior of the material with a consistent thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to identify the peak temperatures of any endothermic (on heating) or exothermic (on cooling) transitions. The onset temperature of a peak is typically reported as the transition temperature. Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

Expected Data Summary:

The data obtained from the DSC analysis should be compiled into a table for clarity.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Crystal to Nematic (Cr→N) | To be determined | To be determined | To be determined |

| Nematic to Isotropic (N→I) | To be determined | To be determined | To be determined |

Polarized Optical Microscopy (POM): Visualizing the Mesophases

Causality of Experimental Choice: POM is an indispensable tool for the qualitative identification of liquid crystal phases. The birefringence of liquid crystals, a consequence of their anisotropic nature, causes them to interact with polarized light to produce characteristic textures. These textures are unique to each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) and can be used for definitive phase identification.

Experimental Protocol:

-

Sample Preparation: Place a small amount of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl on a clean glass microscope slide. Cover the sample with a clean coverslip.

-

Heating and Cooling Stage: Place the prepared slide on a hot stage attached to the polarized light microscope. The hot stage allows for precise temperature control and the observation of phase transitions in real-time.

-

Observation:

-

Heat the sample to its isotropic liquid phase. Under crossed polarizers, the isotropic liquid will appear dark (extinguished).

-

Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2°C/min).

-

Carefully observe the sample as it cools. The appearance of birefringence (light transmission) marks the transition into a liquid crystal phase.

-

Record images or videos of the characteristic textures that form for each mesophase. For a nematic phase, one would expect to see a "schlieren" or "marbled" texture.

-

Continue cooling to observe any further phase transitions until the sample crystallizes.

-

Slowly heat the sample from the crystalline state to confirm that the observed phase transitions are reversible (enantiotropic).

-

Mandatory Visualization:

The following diagram illustrates the workflow for characterizing the liquid crystal using POM.

Sources

An In-depth Technical Guide to the Liquid Crystal Phase Transitions of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the liquid crystal phase transitions of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. The document elucidates the fundamental principles governing its mesomorphic behavior, details the experimental methodologies for characterization, and discusses the interpretation of the resulting data. Emphasis is placed on the causal relationships between molecular structure and the manifestation of liquid crystalline phases. This guide is intended to be a valuable resource for researchers and professionals working with liquid crystalline materials in various applications, including but not limited to display technologies and advanced materials development.

Introduction: The Molecular Architecture and Mesogenic Potential

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] The constituent molecules of a liquid crystal possess a degree of orientational order, yet retain the ability to flow.[2] The subject of this guide, 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, is a calamitic (rod-shaped) liquid crystal. Its molecular structure is the primary determinant of its mesogenic properties.

The molecule consists of a rigid core and flexible terminal groups. The rigid core is composed of a biphenyl group linked to a cyclohexane ring. This rigidity contributes to the anisotropic nature of the molecule. The trans conformation of the propylcyclohexyl group is crucial for maintaining a linear molecular shape, which is favorable for the formation of liquid crystal phases. The two terminal propyl chains provide flexibility, influencing the melting and clearing points of the material.

Key Molecular Features:

-

Rigid Core: The biphenyl and cyclohexyl rings provide the necessary structural rigidity for anisotropic packing.

-

Flexible Chains: The two propyl groups at opposite ends of the molecule influence the phase transition temperatures.

-

Linear Shape: The overall elongated geometry promotes the orientational ordering characteristic of nematic and smectic phases.

Characterization of Phase Transitions: Methodologies and Insights

The investigation of liquid crystal phase transitions relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). These methods provide complementary information about the thermodynamic and optical properties of the material as it transitions between different phases.

Differential Scanning Calorimetry (DSC): Probing the Energetics of Phase Changes

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This allows for the precise determination of phase transition temperatures and the enthalpy changes associated with them.

-

Sample Preparation: A small, precisely weighed amount of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium and zinc) to ensure data accuracy.

-

Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 10 °C/min). A typical cycle would be:

-

Heating from room temperature to a temperature well above the final clearing point (isotropic liquid phase).

-

Holding at this temperature for a few minutes to ensure complete melting and erase any thermal history.

-

Cooling at the same rate back to room temperature.

-

A second heating run is often performed to observe the thermal behavior of a sample with a consistent thermal history.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to phase transitions.

-

Endothermic Peaks (Heating): Represent transitions from a more ordered to a less ordered state (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

-

Exothermic Peaks (Cooling): Represent transitions from a less ordered to a more ordered state (e.g., isotropic liquid to liquid crystal, liquid crystal to crystal).

-

Transition Temperature (T): Determined from the onset or peak of the transition.

-

Enthalpy of Transition (ΔH): Calculated from the area under the transition peak.

-

-

Hermetic Sealing: Prevents any mass loss due to sublimation, which would affect the accuracy of enthalpy measurements.

-

Controlled Heating/Cooling Rate: Ensures thermal equilibrium within the sample and allows for reproducible results. A rate of 10 °C/min is a common compromise between resolution and experimental time.

-

Inert Atmosphere (e.g., Nitrogen): Prevents oxidative degradation of the sample at elevated temperatures.

-

Second Heating Run: This is crucial for distinguishing between monotropic (appearing only on cooling) and enantiotropic (appearing on both heating and cooling) liquid crystal phases. It also provides a more reliable measurement of the glass transition if the material is amorphous or semi-crystalline.

Polarized Optical Microscopy (POM): Visualizing the Anisotropic Phases

POM is an essential technique for the identification and characterization of liquid crystal phases. It utilizes polarized light to reveal the birefringent nature of anisotropic materials.[4] Different liquid crystal phases exhibit characteristic optical textures, which serve as fingerprints for their identification.

-

Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip. The sample is then heated on a hot stage to its isotropic liquid phase to ensure a thin, uniform film.

-

Observation under Crossed Polarizers: The sample is placed on the rotating stage of a polarizing microscope, between two polarizers oriented at 90° to each other (crossed polarizers).

-

Controlled Heating and Cooling: The sample is slowly cooled from the isotropic phase using a programmable hot stage. The temperature is carefully controlled and monitored.

-

Texture Identification: As the sample cools and transitions into different liquid crystal phases, the characteristic optical textures are observed and recorded.

-

Isotropic Phase: Appears completely dark (extinguished) under crossed polarizers because it is not birefringent.

-

Nematic Phase: Typically exhibits a "Schlieren" or "marbled" texture.[5]

-

Smectic Phases: Often show "focal conic" or "fan-shaped" textures.

-

-

Correlation with DSC Data: The transition temperatures observed by POM should correspond to those measured by DSC. This cross-validation is a key component of a self-validating analytical approach.

-

Crossed Polarizers: This setup ensures that only light that has had its polarization state altered by a birefringent sample can reach the observer, making the anisotropic phases visible against a dark background.

-

Rotating Stage: Allows for the observation of how the optical properties of the sample change with orientation, which can aid in phase identification.

-

Programmable Hot Stage: Provides precise temperature control, enabling the correlation of observed textures with specific transition temperatures.

Expected Phase Transitions and Data Interpretation

Physicochemical Properties of the Target Molecule

| Property | Value | Source |

| CAS Number | 122957-72-6 | [3] |

| Molecular Formula | C24H32 | [3] |

| Molecular Weight | 320.51 g/mol | [3] |

Phase Behavior of Analogous Compounds

To provide context, the phase transition data for structurally similar liquid crystals are presented below. These compounds share the propylcyclohexyl-biphenyl core but differ in their terminal groups.

| Compound | CAS Number | Phase Transitions (°C) | Reference |

| 4'- (trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Data not explicitly found, but is a known nematic liquid crystal. | [6] |

| 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | 87260-24-0 | Melting Point: ~106 °C | [7] |

The presence of a polar cyano or fluoro group in these analogs tends to increase the clearing point and stabilize the liquid crystal phase due to increased intermolecular dipole-dipole interactions. Given that the target molecule lacks a strongly polar terminal group, its clearing point is expected to be lower than its cyanated or fluorinated counterparts.

Hypothetical Phase Transition Diagram

Based on the structure of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a typical thermotropic behavior would involve a transition from a crystalline solid (Cr) to a nematic (N) liquid crystal phase upon heating, followed by a transition to the isotropic (I) liquid phase at the clearing point.

On Heating: Cr → N → I On Cooling: I → N → Cr

A hypothetical DSC thermogram would show two endothermic peaks upon heating, corresponding to the Cr-N and N-I transitions. The corresponding exothermic peaks would be observed upon cooling.

Synthesis of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

The synthesis of this class of compounds typically involves a cross-coupling reaction. A common and effective method is the Suzuki-Miyaura coupling.[6]

Illustrative Synthetic Pathway:

A likely synthetic route would involve the palladium-catalyzed cross-coupling of a boronic acid derivative of one of the aromatic rings with a halogenated derivative of the other. For instance, 4-propylphenylboronic acid could be coupled with 4-bromo-1-(trans-4-propylcyclohexyl)benzene.

Conclusion and Future Perspectives

This technical guide has outlined the fundamental aspects of the liquid crystal phase transitions of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. While specific experimental data for this compound remains elusive in the reviewed literature, a robust framework for its characterization has been presented. The detailed protocols for DSC and POM provide a self-validating system for the empirical determination of its mesomorphic properties.

Future research should focus on the synthesis and experimental characterization of this compound to populate the data gaps identified in this guide. Such data would be invaluable for the systematic understanding of structure-property relationships in this class of liquid crystals and would facilitate their potential application in novel technologies.

References

-

LillOA. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. 2023-07-06. Available from: [Link]

-

MDPI. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. 2021-04-26. Available from: [Link]

-

PubChem. 1,1'-Biphenyl, 4-ethyl-4'-(4-propylcyclohexyl)-, trans-. Available from: [Link]

-

ResearchGate. (PDF) LIQUID CRYSTAL. 2017-03-19. Available from: [Link]

-

Nikon's MicroscopyU. Polarized Light Microscopy. Available from: [Link]

-

MDPI. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Available from: [Link]

-

Journal of Materials Chemistry (RSC Publishing). Synthesis and mesomorphic properties of 1,1-difluoroalkyl-substituted biphenylthienyl and terphenyl liquid crystals. A comparative study of mesomorphic behavior relative to alkyl, alkoxy and alkanoyl analogs. Available from: [Link]

-

An-Najah Videos. Introduction to Liquid Crystals. Available from: [Link]

-

Chemistry LibreTexts. Chapter 11.8: Liquid Crystals. 2025-05-27. Available from: [Link]

-

ResearchGate. Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. Available from: [Link]

-

iChemical. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, CAS No. 94412-40-5. Available from: [Link]

Sources

- 1. videos.najah.edu [videos.najah.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 122957-72-6|4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]

- 7. 4-Fluoro-4'-(trans-4-propylcyclohexyl)biphenyl 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

A Technical Guide to the Spectroscopic Characterization of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a liquid crystal material belonging to the biphenylcyclohexane family. Its molecular structure, characterized by a rigid biphenyl core and a flexible propylcyclohexyl group, imparts the unique properties essential for applications in liquid crystal displays (LCDs) and other electro-optical devices. A thorough understanding of its molecular structure is paramount for quality control, new material design, and predicting its physical properties. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a detailed analysis of the key spectral features and the methodologies for their acquisition and interpretation. While complete, published experimental spectra for this specific molecule are not widely available, this guide will provide a robust, predictive analysis based on the known structure and data from closely related compounds.

The subject of this guide is 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, with the following key identifiers:

-

Chemical Name: 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl[1]

-

Molecular Weight: 320.51 g/mol [1]

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is foundational to understanding its spectroscopic signature. The molecule is comprised of three key fragments: a propyl-substituted phenyl ring, a second phenyl ring, and a trans-4-propylcyclohexyl group attached to the second phenyl ring. Each of these fragments will give rise to characteristic signals in the NMR, IR, and mass spectra.

Caption: Molecular structure of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic, cyclohexyl, and propyl protons. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5-7.6 | d | 2H | Aromatic protons ortho to the biphenyl linkage on the propyl-substituted ring |

| ~ 7.2-7.3 | d | 2H | Aromatic protons meta to the biphenyl linkage on the propyl-substituted ring |

| ~ 7.4-7.5 | d | 2H | Aromatic protons ortho to the biphenyl linkage on the cyclohexyl-substituted ring |

| ~ 7.1-7.2 | d | 2H | Aromatic protons meta to the biphenyl linkage on the cyclohexyl-substituted ring |

| ~ 2.6 | t | 2H | -CH₂- of the propyl group attached to the biphenyl ring |

| ~ 1.6-1.7 | m | 2H | -CH₂- of the propyl group attached to the biphenyl ring |

| ~ 0.9 | t | 3H | -CH₃ of the propyl group attached to the biphenyl ring |

| ~ 2.5 | tt | 1H | Methine proton of the cyclohexyl ring attached to the biphenyl ring |

| ~ 1.8-1.9 | m | 4H | Axial protons of the cyclohexyl ring |

| ~ 1.4-1.5 | m | 4H | Equatorial protons of the cyclohexyl ring |

| ~ 1.2-1.3 | m | 1H | Methine proton of the cyclohexyl ring attached to the propyl group |

| ~ 1.3 | m | 2H | -CH₂- of the propyl group attached to the cyclohexyl ring |

| ~ 0.9 | t | 3H | -CH₃ of the propyl group attached to the cyclohexyl ring |

Rationale Behind Predictions:

-

Aromatic Protons: The aromatic region will display a set of doublets due to the para-substitution on both phenyl rings. The protons on the two rings will have slightly different chemical shifts due to the different electronic effects of the propyl and propylcyclohexyl substituents.

-

Aliphatic Protons: The benzylic protons of the propyl group on the biphenyl ring will be deshielded and appear around 2.6 ppm. The cyclohexyl protons will exhibit complex multiplets due to axial and equatorial positions and their coupling with each other. The trans configuration of the propylcyclohexyl group will influence the coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's symmetry, some carbon signals may overlap.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 140-145 | Quaternary aromatic carbons of the biphenyl linkage |

| ~ 138-140 | Quaternary aromatic carbon attached to the propyl group |

| ~ 135-137 | Quaternary aromatic carbon attached to the cyclohexyl group |

| ~ 128-130 | Aromatic CH carbons ortho to the biphenyl linkage |

| ~ 126-128 | Aromatic CH carbons meta to the biphenyl linkage |

| ~ 45 | CH of the cyclohexyl ring attached to the biphenyl ring |

| ~ 37 | CH₂ of the propyl group attached to the biphenyl ring |

| ~ 34 | CH₂ of the cyclohexyl ring |

| ~ 33 | CH of the cyclohexyl ring attached to the propyl group |

| ~ 24 | CH₂ of the propyl group attached to the biphenyl ring |

| ~ 20 | CH₂ of the propyl group attached to the cyclohexyl ring |

| ~ 14 | CH₃ of both propyl groups |

Rationale Behind Predictions:

-

Aromatic Carbons: The quaternary carbons will have the highest chemical shifts in the aromatic region. The chemical shifts of the protonated aromatic carbons will be influenced by their position relative to the substituents.

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are in the expected upfield region. The carbon of the cyclohexyl ring attached to the aromatic ring will be the most deshielded among the aliphatic carbons.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

For more detailed structural information, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl will be dominated by absorptions from C-H and C=C bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching[3][4] |

| 2960-2850 | Strong | Aliphatic C-H stretching (from propyl and cyclohexyl groups) |

| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretching[4][5] |

| ~ 1465 | Medium | CH₂ bending |

| ~ 820 | Strong | para-disubstituted aromatic C-H out-of-plane bending |

Rationale Behind Predictions:

-

C-H Stretching: The spectrum will show distinct bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).[4]

-

Aromatic C=C Stretching: The characteristic absorptions for the aromatic ring will appear in the 1600-1450 cm⁻¹ region.[4][5]

-

Out-of-Plane Bending: A strong band around 820 cm⁻¹ is indicative of the para-disubstitution pattern on the benzene rings.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is often the simplest method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-